molecular formula C10H14N2O B6254185 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 865798-35-2

5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B6254185
CAS RN: 865798-35-2
M. Wt: 178.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family of heterocyclic compounds. It is a colorless solid at room temperature and has a molecular weight of about 220.02 g/mol. It is an important intermediate in the synthesis of several biologically active compounds and is widely used in the pharmaceutical and agrochemical industries. Pyrazole-4-carbaldehyde is also used in the synthesis of a variety of heterocyclic compounds, such as pyrazolines, quinolines, and pyridines.

Mechanism of Action

The mechanism of action of pyrazole-4-carbaldehyde is not yet fully understood. However, it is believed to be related to its ability to form complexes with transition metals, such as copper, iron, and nickel, which has been found to be important in the activation of certain enzymes and other proteins. Additionally, pyrazole-4-carbaldehyde has been found to be a ligand for certain enzymes, such as cytochrome P450 and carbonic anhydrase, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
Pyrazole-4-carbaldehyde has been found to have a number of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and carbonic anhydrase. Additionally, it has been found to inhibit the activity of certain proteins, such as phospholipase A2 and cyclooxygenase-2. Pyrazole-4-carbaldehyde has also been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of pyrazole-4-carbaldehyde in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a highly soluble compound and can be easily handled in laboratory experiments. One limitation is that it is a highly reactive compound and can react with other compounds in the laboratory, which can lead to unexpected results. Additionally, it is a volatile compound and can easily evaporate, which can lead to inaccurate results.

Future Directions

There are a number of potential future directions for research involving pyrazole-4-carbaldehyde. For example, further research could be conducted to explore its potential as a therapeutic agent for cancer and other diseases. Additionally, further research could be conducted to explore its potential as a drug delivery system. Further research could also be conducted to explore its potential as a biosensor for the detection of various compounds. Finally, further research could be conducted to explore its potential as a catalyst for the synthesis of various compounds.

Synthesis Methods

Pyrazole-4-carbaldehyde can be synthesized by a variety of methods, including the Curtius rearrangement, the Ullmann reaction, and the Knoevenagel condensation. The Curtius rearrangement is a nucleophilic aromatic substitution reaction in which an isocyanate reacts with an aldehyde to form a pyrazole derivative. The Ullmann reaction is a copper-catalyzed coupling reaction between an aryl halide and an aldehyde to form a pyrazole derivative. The Knoevenagel condensation is a reaction of an aldehyde with a ketone or an aldehyde with an acid chloride to form a pyrazole derivative.

Scientific Research Applications

Pyrazole-4-carbaldehyde has been used in a number of scientific research applications. For example, it has been used as a starting material in the synthesis of pyrazole-4-carboxylic acid derivatives, which have been found to have anti-inflammatory and anti-cancer properties. Pyrazole-4-carbaldehyde has also been used in the synthesis of pyrazole-4-carboxamides, which have been found to have antiviral and anti-tumor activities. Additionally, pyrazole-4-carbaldehyde has been used in the synthesis of pyrazole-4-carboxylic acid derivatives, which have been found to have antifungal and antibacterial activities.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde involves the reaction of cyclopropyl hydrazine with 2-bromoacetone followed by oxidation of the resulting intermediate to yield the target compound.", "Starting Materials": [ "Cyclopropyl hydrazine", "2-Bromoacetone", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Cyclopropyl hydrazine is reacted with 2-bromoacetone in the presence of sodium hydroxide to yield the intermediate 5-cyclopropyl-1-(propan-2-yl)pyrazolidin-3-one.", "Step 2: The intermediate is then oxidized using hydrogen peroxide in the presence of acetic acid to yield the target compound, 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde." ] }

CAS RN

865798-35-2

Product Name

5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Molecular Formula

C10H14N2O

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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